Cloxyfonac-sodium

Description

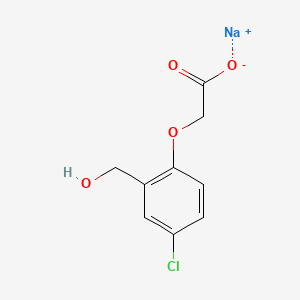

Cloxyfonac-sodium (CAS 6386-63-6) is the sodium salt of 2-[4-chloro-2-(hydroxymethyl)phenoxy]acetic acid. Its molecular formula is C₉H₈ClNaO₄, with a molar mass of 216.62 g/mol . Structurally, it features a chlorinated aromatic ring substituted with a hydroxymethyl group and an ether-linked acetic acid moiety. This compound is primarily utilized as an analytical standard in research and quality control, ensuring precise measurement and validation in chemical analyses .

Properties

CAS No. |

32791-87-0 |

|---|---|

Molecular Formula |

C9H8ClNaO4 |

Molecular Weight |

238.6 g/mol |

IUPAC Name |

sodium;2-[4-chloro-2-(hydroxymethyl)phenoxy]acetate |

InChI |

InChI=1S/C9H9ClO4.Na/c10-7-1-2-8(6(3-7)4-11)14-5-9(12)13;/h1-3,11H,4-5H2,(H,12,13);/q;+1/p-1 |

InChI Key |

KJBSWAMTBIEBMP-UHFFFAOYSA-M |

SMILES |

C1=CC(=C(C=C1Cl)CO)OCC(=O)[O-].[Na+] |

Canonical SMILES |

C1=CC(=C(C=C1Cl)CO)OCC(=O)[O-].[Na+] |

Other CAS No. |

32791-87-0 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

To contextualize Cloxyfonac-sodium, we compare it with two compounds: Diclofenac Sodium (a structurally related pharmaceutical agent) and Silthiofam (a functionally similar analytical standard). Key differences and similarities are summarized in Table 1 and discussed below.

Table 1. Structural and Functional Comparison of this compound with Diclofenac Sodium and Silthiofam

*Silthiofam’s molar mass is calculated based on its molecular formula.

Structural Comparison

- This compound: Features a chlorophenoxyacetic acid backbone with a hydroxymethyl group at the ortho position. The sodium salt enhances solubility, critical for analytical applications .

- Diclofenac Sodium: Contains a dichlorophenylamino group linked to a phenylacetic acid. The amino bridge and dual chlorine substituents are pivotal for its pharmacological activity .

- Silthiofam : A thiophene-based carboxamide with a trimethylsilyl group, structurally distinct from this compound but sharing utility as an analytical reference material .

Functional Comparison

- This compound vs. Diclofenac Sodium: While both are sodium salts of aromatic acids, their applications diverge. This compound serves as an analytical standard, whereas Diclofenac Sodium is a non-steroidal anti-inflammatory drug (NSAID) targeting cyclooxygenase (COX) enzymes (COX-1 IC₅₀ = 60 nM; COX-2 IC₅₀ = 200 nM) .

- This compound vs. Silthiofam: Both are analytical standards, but Cloxyfonac’s phenoxyacetic acid structure contrasts with Silthiofam’s thiophene-carboxamide scaffold. This structural disparity underscores their distinct chemical behaviors in chromatographic or spectroscopic analyses .

Research Findings and Implications

- This compound: Its hydroxymethyl group may influence reactivity in derivatization processes, a trait valuable in analytical method development.

- Diclofenac Sodium : Extensive research confirms its efficacy as a COX inhibitor, with a well-documented safety profile and widespread clinical use .

- Silthiofam : As a fungicide reference standard, its structural complexity necessitates high-purity synthesis for accurate residue testing in agricultural products .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.